Cas no 884855-68-9 (4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one)

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one structure
884855-68-9 structure
Product Name:4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
CAS番号:884855-68-9
MF:C9H8BrNO
メガワット:226.06992149353
MDL:MFCD10699229
CID:1027737
PubChem ID:16737939
Update Time:2024-10-26

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

    • 4-Bromo-1-methylindolin-2-one
    • 4-bromo-1,3-dihydro-1-methyl-2H-Indol-2-one
    • 4-bromo-1-methyl-3H-indol-2-one
    • 4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
    • 4-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one (ACI)
    • 4-Bromo-1-methyl-1,3-dihydro-2-oxindole
    • DTXSID00587482
    • 4-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
    • MFCD10699229
    • PB19105
    • J-514567
    • AKOS015835478
    • SCHEMBL745354
    • 4-BROMO-1-METHYL-1,3-DIHYDRO-INDOL-2-ONE
    • 884855-68-9
    • YYTXVBYHPIORNO-UHFFFAOYSA-N
    • CS-0172430
    • SY065502
    • 4-Bromo-1-methyl-2-oxindole
    • DB-077314
    • PS-4779
    • MDL: MFCD10699229
    • インチ: 1S/C9H8BrNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3
    • InChIKey: YYTXVBYHPIORNO-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC2C(=CC=CC=2Br)N1C

計算された属性

  • せいみつぶんしりょう: 224.97900
  • どういたいしつりょう: 224.97893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

  • PSA: 20.31000
  • LogP: 2.03300

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one 税関データ

  • 税関コード:2933790090
  • 税関データ:

    中国税関コード:

    2933790090

    概要:

    2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:9.0% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM108878-1g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
1g
$462 2021-08-06
Chemenu
CM108878-5g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
5g
$1375 2021-08-06
Chemenu
CM108878-1g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
1g
$*** 2023-03-30
Apollo Scientific
OR30753-250mg
4-Bromo-1-methyl-2-oxindole
884855-68-9
250mg
£156.00 2024-05-25
Apollo Scientific
OR30753-1g
4-Bromo-1-methyl-2-oxindole
884855-68-9
1g
£420.00 2024-05-25
abcr
AB466867-500 mg
4-Bromo-1-methylindolin-2-one; min. 95%
884855-68-9
500mg
€365.00 2023-06-15
Matrix Scientific
069887-1g
4-Bromo-1-methylindolin-2-one, 97%
884855-68-9 97%
1g
$681.00 2023-09-09
Matrix Scientific
069887-5g
4-Bromo-1-methylindolin-2-one, 97%
884855-68-9 97%
5g
$2892.00 2023-09-09
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06140-5g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%
5g
$1200 2023-09-07
Fluorochem
216183-250mg
4-Bromo-1-methylindolin-2-one
884855-68-9 95%
250mg
£218.00 2022-03-01

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
1.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
リファレンス
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Hydrazine hydrate (1:1) ;  reflux
リファレンス
Organocatalytic Asymmetric Conjugate Addition of 2-Oxindole-3-Carboxylate Esters to 2-Phthalimido Acrylates: Efficient Synthesis of Cγ-tetrasubstituted α-Amino Acid Derivatives
Gao, Juan; et al, Asian Journal of Organic Chemistry, 2014, 3(4), 530-535

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrazine hydrate (1:1) ;  4 h, reflux
リファレンス
Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles
Wang, Jinge; et al, Heterocyclic Communications, 2020, 26(1), 168-175

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
1.2 1 h, 135 °C
リファレンス
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Xylene ;  15 min, 130 °C
1.2 5 min, 130 °C; 1 h, reflux
1.3 1 h, reflux
リファレンス
Approaches to N-Methylwelwitindolinone C Isothiocyanate: Facile Synthesis of the Tetracyclic Core
Heidebrecht, Richard W. Jr; et al, Organic Letters, 2010, 12(11), 2492-2495

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Xylene ;  5 min, reflux; 1 h, reflux
1.2 reflux; 1 h, reflux
リファレンス
Studies toward welwitindolinones: formal syntheses of N-methylwelwitindolinone C isothiocyanate and related natural products
Fu, Tsung-hao; et al, Tetrahedron, 2013, 69(27-28), 5588-5603

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Acetylacetone ,  Cuprous chloride Solvents: N-Methyl-2-pyrrolidone ;  1 h, 85 °C
リファレンス
An efficient synthesis of 4-bromo-N-substituted oxindoles by an intramolecular copper-catalyzed amidation reaction
van den Hoogenband, Adri; et al, Tetrahedron Letters, 2007, 48(26), 4461-4465

合成方法 8

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  40 min, rt
2.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
2.2 1 h, 135 °C
リファレンス
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 15 min, 0 °C
1.2 0 °C; 30 min, 0 °C; rt
2.1 Reagents: Hydrazine hydrate (1:1) ;  rt → 130 °C; 3 h, 130 °C
リファレンス
3-Carboxamide oxindoles as 1,3-C,N-bisnucleophiles for the highly diastereoselective synthesis of CF3-containing spiro-δ-lactam oxindoles featuring acyl at the ortho-position of spiro carbon atom
Zhao, Hongcai; et al, Tetrahedron Letters, 2021, 83,

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt; 12 h, rt → 80 °C
1.2 Solvents: Water ;  cooled
2.1 Reagents: Hydrazine hydrate (1:1) ;  100 °C
リファレンス
Acylation of oxindoles using methyl/phenyl esters via the mixed Claisen condensation-an access to 3-alkylideneoxindoles
Sreedharan, Ramdas; et al, Organic & Biomolecular Chemistry, 2020, 18(20), 3843-3847

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  5 min, rt
1.2 15 min, rt; 2 h, 90 °C; 90 °C → rt
1.3 Reagents: Sulfuric acid ;  50 °C; 30 min, 65 °C; 65 °C → rt
1.4 Solvents: Water ;  30 min, cooled
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
3.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
リファレンス
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

合成方法 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  50 °C; 30 min, 65 °C; 65 °C → rt
1.2 Solvents: Water ;  30 min, cooled
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
3.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
リファレンス
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

合成方法 13

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Sodium bicarbonate ,  Sodium hydroxide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  20 min, 8 °C
1.4 Reagents: Sodium bisulfite
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  40 min, rt
3.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
3.2 1 h, 135 °C
リファレンス
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Raw materials

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preparation Products

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